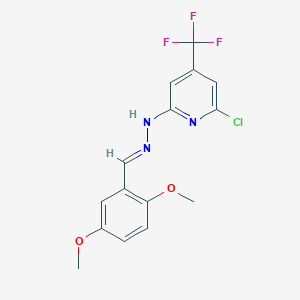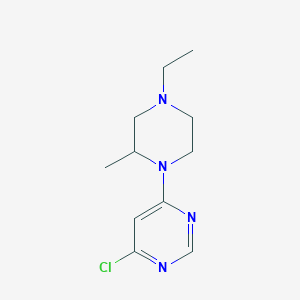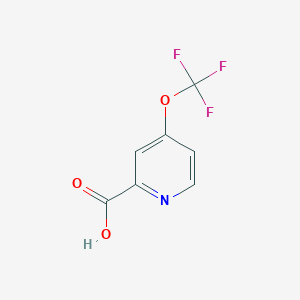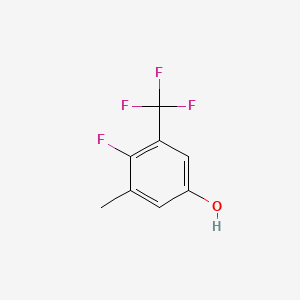
4-ブロモ-1-メチル-1,2,3,6-テトラヒドロピリジン 4-メチルベンゼンスルホネート
概要
説明
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate: is a chemical compound that belongs to the class of tetrahydropyridines. This compound is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 1st position of the tetrahydropyridine ring, along with a 4-methylbenzenesulfonate group. It is used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure allows for the formation of complex chemical entities through further functionalization .
Biology: In biological research, the compound is used to study the effects of brominated tetrahydropyridines on cellular processes. It is also used in the development of new biochemical assays .
Medicine: Its ability to interact with biological targets makes it a valuable tool in drug discovery .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of bromine or a brominating agent in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes followed by sulfonation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted tetrahydropyridine derivatives.
作用機序
The mechanism of action of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The bromine atom and the sulfonate group play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
類似化合物との比較
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used in Parkinson’s disease research.
4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine hydrobromide: Another brominated tetrahydropyridine with similar chemical properties.
Uniqueness: 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate is unique due to the presence of the 4-methylbenzenesulfonate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where other similar compounds may not be suitable .
特性
IUPAC Name |
4-bromo-1-methyl-3,6-dihydro-2H-pyridine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C6H10BrN/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-4-2-6(7)3-5-8/h2-5H,1H3,(H,8,9,10);2H,3-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWKXPFYZFJEAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC(=CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-(Trifluoromethyl)-3,4-dihydropyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B1405312.png)

![3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1405315.png)









